molecular formula C15H15FN2O2 B13181456 [(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine

Cat. No.: B13181456
M. Wt: 274.29 g/mol
InChI Key: CTUUBKXWZIKEKB-UHFFFAOYSA-N
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Description

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine is an organic compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of both fluoro and nitro functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine typically involves the following steps:

    Amination: The final step involves the formation of the amine group, which can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or fluoro-substituted carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The presence of fluoro and nitro groups allows the compound to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Fluoro-4-methylphenyl)methyl][(3-chlorophenyl)methyl]amine
  • [(3-Fluoro-4-methylphenyl)methyl][(3-bromophenyl)methyl]amine
  • [(3-Fluoro-4-methylphenyl)methyl][(3-iodophenyl)methyl]amine

Uniqueness

[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine is unique due to the combination of fluoro and nitro groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-1-(3-nitrophenyl)methanamine

InChI

InChI=1S/C15H15FN2O2/c1-11-5-6-13(8-15(11)16)10-17-9-12-3-2-4-14(7-12)18(19)20/h2-8,17H,9-10H2,1H3

InChI Key

CTUUBKXWZIKEKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-])F

Origin of Product

United States

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